molecular formula C22H26FN3O2S B4355853 N-[(1-ETHYL-3-METHYL-1H-PYRAZOL-4-YL)METHYL]-N-(4-FLUOROBENZYL)-3,4-DIMETHYL-1-BENZENESULFONAMIDE

N-[(1-ETHYL-3-METHYL-1H-PYRAZOL-4-YL)METHYL]-N-(4-FLUOROBENZYL)-3,4-DIMETHYL-1-BENZENESULFONAMIDE

Cat. No.: B4355853
M. Wt: 415.5 g/mol
InChI Key: GUXKZOLJDSRVTN-UHFFFAOYSA-N
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Description

N-[(1-ETHYL-3-METHYL-1H-PYRAZOL-4-YL)METHYL]-N-(4-FLUOROBENZYL)-3,4-DIMETHYL-1-BENZENESULFONAMIDE is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a pyrazole ring, a fluorobenzyl group, and a benzenesulfonamide moiety. These structural features contribute to its distinct chemical properties and potential utility in research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(1-ETHYL-3-METHYL-1H-PYRAZOL-4-YL)METHYL]-N-(4-FLUOROBENZYL)-3,4-DIMETHYL-1-BENZENESULFONAMIDE typically involves multiple steps, starting with the preparation of the pyrazole ring. This can be achieved through the reaction of hydrazine with a β-diketone under acidic conditions. The resulting pyrazole is then alkylated with ethyl iodide to introduce the ethyl group.

Next, the benzenesulfonamide moiety is synthesized by sulfonation of 3,4-dimethylbenzene with chlorosulfonic acid, followed by reaction with ammonia to form the sulfonamide. The final step involves the coupling of the pyrazole and benzenesulfonamide intermediates with 4-fluorobenzyl chloride under basic conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This could include the use of continuous flow reactors for the sulfonation and alkylation steps, as well as the development of more efficient catalysts for the coupling reaction.

Chemical Reactions Analysis

Types of Reactions

N-[(1-ETHYL-3-METHYL-1H-PYRAZOL-4-YL)METHYL]-N-(4-FLUOROBENZYL)-3,4-DIMETHYL-1-BENZENESULFONAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of sulfone derivatives.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of amine derivatives.

    Substitution: The fluorobenzyl group can undergo nucleophilic substitution reactions with reagents such as sodium methoxide, leading to the formation of methoxy derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Hydrogen gas with palladium on carbon catalyst.

    Substitution: Sodium methoxide in methanol.

Major Products

    Oxidation: Sulfone derivatives.

    Reduction: Amine derivatives.

    Substitution: Methoxy derivatives.

Scientific Research Applications

N-[(1-ETHYL-3-METHYL-1H-PYRAZOL-4-YL)METHYL]-N-(4-FLUOROBENZYL)-3,4-DIMETHYL-1-BENZENESULFONAMIDE has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of inflammatory diseases.

    Industry: Utilized in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of N-[(1-ETHYL-3-METHYL-1H-PYRAZOL-4-YL)METHYL]-N-(4-FLUOROBENZYL)-3,4-DIMETHYL-1-BENZENESULFONAMIDE involves its interaction with specific molecular targets. The compound is believed to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to a reduction in the production of inflammatory mediators, making it a potential candidate for anti-inflammatory therapies.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-fluorobenzyl)-3,4-dimethylbenzenesulfonamide
  • N-(1-ethyl-3-methyl-1H-pyrazol-4-yl)-3,4-dimethylbenzenesulfonamide
  • N-(4-fluorobenzyl)-N-(1-ethyl-3-methyl-1H-pyrazol-4-yl)methylbenzenesulfonamide

Uniqueness

N-[(1-ETHYL-3-METHYL-1H-PYRAZOL-4-YL)METHYL]-N-(4-FLUOROBENZYL)-3,4-DIMETHYL-1-BENZENESULFONAMIDE is unique due to the presence of both the pyrazole and fluorobenzyl groups, which confer distinct chemical properties and potential biological activities. This combination of structural features is not commonly found in other similar compounds, making it a valuable target for further research and development.

Properties

IUPAC Name

N-[(1-ethyl-3-methylpyrazol-4-yl)methyl]-N-[(4-fluorophenyl)methyl]-3,4-dimethylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26FN3O2S/c1-5-25-14-20(18(4)24-25)15-26(13-19-7-9-21(23)10-8-19)29(27,28)22-11-6-16(2)17(3)12-22/h6-12,14H,5,13,15H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GUXKZOLJDSRVTN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C(C(=N1)C)CN(CC2=CC=C(C=C2)F)S(=O)(=O)C3=CC(=C(C=C3)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26FN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[(1-ETHYL-3-METHYL-1H-PYRAZOL-4-YL)METHYL]-N-(4-FLUOROBENZYL)-3,4-DIMETHYL-1-BENZENESULFONAMIDE
Reactant of Route 2
Reactant of Route 2
N-[(1-ETHYL-3-METHYL-1H-PYRAZOL-4-YL)METHYL]-N-(4-FLUOROBENZYL)-3,4-DIMETHYL-1-BENZENESULFONAMIDE
Reactant of Route 3
Reactant of Route 3
N-[(1-ETHYL-3-METHYL-1H-PYRAZOL-4-YL)METHYL]-N-(4-FLUOROBENZYL)-3,4-DIMETHYL-1-BENZENESULFONAMIDE
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
N-[(1-ETHYL-3-METHYL-1H-PYRAZOL-4-YL)METHYL]-N-(4-FLUOROBENZYL)-3,4-DIMETHYL-1-BENZENESULFONAMIDE
Reactant of Route 5
Reactant of Route 5
N-[(1-ETHYL-3-METHYL-1H-PYRAZOL-4-YL)METHYL]-N-(4-FLUOROBENZYL)-3,4-DIMETHYL-1-BENZENESULFONAMIDE
Reactant of Route 6
Reactant of Route 6
N-[(1-ETHYL-3-METHYL-1H-PYRAZOL-4-YL)METHYL]-N-(4-FLUOROBENZYL)-3,4-DIMETHYL-1-BENZENESULFONAMIDE

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